Molecular Weight and Formula vs. Methylsulfonyl Analog
5-Chloro-2-(ethanesulfonyl)benzoic acid differs from the corresponding methylsulfonyl analog by one methylene unit (CH₂), resulting in a molecular formula of C₉H₉ClO₄S (MW 248.68) versus C₈H₇ClO₄S (MW 234.66) . This 14 Da mass difference alters the compound's lipophilicity and steric profile, parameters known to influence target binding in the 2,5-substituted benzoic acid inhibitor series [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 248.68 g/mol (C₉H₉ClO₄S) |
| Comparator Or Baseline | 5-Chloro-2-(methylsulfonyl)benzoic acid: 234.66 g/mol (C₈H₇ClO₄S) |
| Quantified Difference | ΔMW = +14.02 g/mol (one additional CH₂ group) |
| Conditions | Calculated from molecular formula |
Why This Matters
The increased molecular weight and altered CH₂ count directly impact lipophilicity (LogP), aqueous solubility, and steric occupancy within hydrophobic protein pockets, all of which are critical parameters in fragment-based and property-guided lead optimization.
- [1] Kump, K. J.; et al. J. Med. Chem. 2020, 63 (5), 2489–2510. View Source
